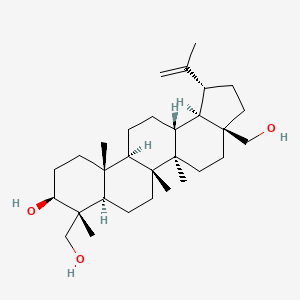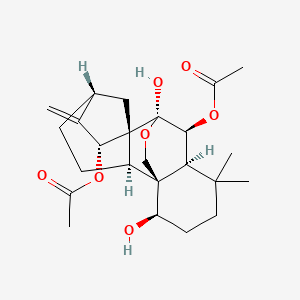
LPS from Escherichia coli O55:B5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LPS from Escherichia coli O55:B5 is a form of lipopolysaccharide (LPS) extracted from wild-type S-form E. coli serotype O55:B5. It is commonly used to activate toll-like receptor 4 (TLR4) on leukocytes, eliciting inflammatory signaling in isolated cells and in vivo. This form of LPS includes three regions, the O-antigenic polysaccharide chain, the core oligosaccharide, and lipid A.
Applications De Recherche Scientifique
Aggregation Behavior and Size
The aggregation behavior and size of lipopolysaccharide (LPS) from Escherichia coli O55:B5 have been a subject of study. Techniques like dynamic light scattering and NMR diffusometry have been used to determine the mean hydrodynamic radius of LPS aggregates. Such knowledge is crucial for designing experiments and interpreting results involving LPS in solution (Bergstrand et al., 2006).
Effects on Body Temperature in Rats
Research has been conducted to understand the effects of Escherichia coli O55:B5 LPS on body temperature in rats. It was observed that this LPS causes a multiphasic and no-dose dependent increase in rectal temperature, indicating its serotype-specific impact on body temperature, which could be related to its structure (Doğan et al., 2000).
Immune System Modulation
A study aimed to investigate the modulatory effect of extracted E. coli LPS on some innate criteria of albino rats. The research concluded that extracted LPS was able to elevate the phagocytic and respiratory burst of blood leukocytes, demonstrating its potential for producing immunomodulation in rats (Al-Aalim et al., 2021).
Conformation Studies
The conformation of single and interacting LPS surfaces bearing O-side chains has been studied using neutron reflectometry. This research is significant as LPS mediates interactions of bacteria with antimicrobial agents and with other bacteria in colonies and biofilms (Rodriguez-Loureiro et al., 2018).
Detection and Interaction Analysis
Research has also been done on the detection of LPS aggregates in native agarose gels and analyzing their interactions with other substances like proteins and peptides. These studies help in understanding the nature of LPS and its role in various biological processes (Rodríguez & Hardy, 2015).
Comparative Biological Activity Studies
The biological activity of LPS from various strains, including Escherichia coli O55:B5, has been compared using different assays. Such studies help in understanding the variability and potency of LPS from different bacterial sources (Rokosz et al., 2003).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








